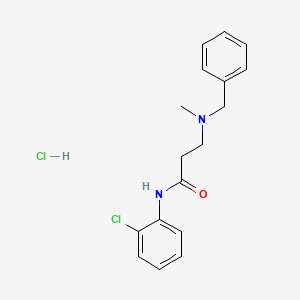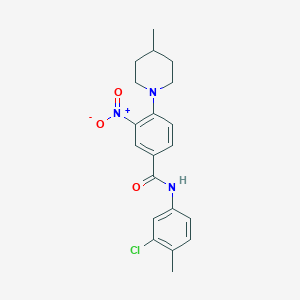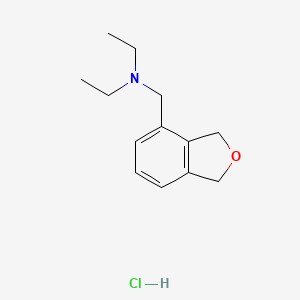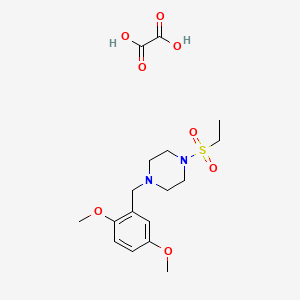
N~3~-benzyl-N~1~-(2-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
説明
N~3~-benzyl-N~1~-(2-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride, also known as BMA-168, is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N~3~-benzyl-N~1~-(2-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neuronal activity and behavior. This compound has been shown to have a high affinity for the dopamine transporter, with an inhibition constant (Ki) of 1.9 nM.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on biochemical and physiological processes. In animal studies, it has been found to increase locomotor activity and induce stereotypic behaviors, which are consistent with the effects of other dopamine reuptake inhibitors. It has also been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward processing and addiction.
実験室実験の利点と制限
N~3~-benzyl-N~1~-(2-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. It is also relatively stable and easy to synthesize, which makes it a practical choice for researchers. However, there are also some limitations to its use. This compound has been found to have some off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. It also has a relatively short half-life in vivo, which can limit its usefulness for long-term studies.
将来の方向性
There are several potential future directions for research on N~3~-benzyl-N~1~-(2-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride. One area of interest is the development of more selective and potent dopamine transporter inhibitors that can be used to study the role of dopamine in neurological disorders. Another area of interest is the use of this compound in combination with other compounds to investigate the interactions between different neurotransmitter systems. Finally, there is also potential for the development of this compound as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and addiction.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective and potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. While there are some limitations to its use, there are also several potential future directions for research on this compound. Overall, this compound represents a promising avenue for further investigation into the complex interactions between neurotransmitter systems in the brain.
科学的研究の応用
N~3~-benzyl-N~1~-(2-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine neurotransmission. This makes this compound a valuable tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c1-20(13-14-7-3-2-4-8-14)12-11-17(21)19-16-10-6-5-9-15(16)18;/h2-10H,11-13H2,1H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKHQBTNFFIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1Cl)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-nitrophenyl)amino]-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate](/img/structure/B3947246.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3947253.png)
![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B3947273.png)
![1-cycloheptyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947279.png)


![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)
![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
![2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)
![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3947327.png)

![4-{1-[(3-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947334.png)